molecular formula C8H4BrNO2 B1267563 4-Bromophthalimide CAS No. 6941-75-9

4-Bromophthalimide

Cat. No. B1267563
CAS RN: 6941-75-9
M. Wt: 226.03 g/mol
InChI Key: GNYICZVGHULCHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromophthalimide derivatives can be achieved through different methods. One approach involves the microwave-promoted synthesis of 4-aminoquinoline-phthalimides, highlighting a high-yielding process that evaluates their anti-plasmodial potential. The method emphasizes the strategic introduction of a halogen substituent on the phthalimide ring to enhance activity (Rani et al., 2018). Another synthesis pathway is the preparation of 4-bromophthalic anhydride from 4-bromo-ortho-xylene through gas phase oxidation, a precursor step towards producing dianhydride monomers (Glukhovskii & Effenberger, 1995).

Molecular Structure Analysis

The molecular structure of 4-Bromophthalimide and its derivatives plays a crucial role in their reactivity and properties. For instance, cyclometalation of 4-(pyridin-2-yl)phthalimide, prepared from 4-bromophthalimide, allows for the design of organometallic protein kinase inhibitors. This showcases the utility of 4-Bromophthalimide in the development of bioactive compounds (Blanck et al., 2012).

Chemical Reactions and Properties

4-Bromophthalimide undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. The compound serves as a scaffold for further functionalization, including palladium-mediated amination reactions to introduce amino substituents, which are essential for the synthesis of fluorescent derivatives and potential therapeutic agents (Fleming et al., 2014).

Scientific Research Applications

Solvation Dynamics Studies

4-Bromophthalimide derivatives, like 4-(N-bromoacetylamino)-phthalimide, are used in the study of solvation dynamics. Mandal et al. (2002) explored the solvation dynamics of this compound in both proteins and microemulsions, revealing unique photophysical properties that differ significantly from its parent compound, 4-aminophthalimide (Mandal et al., 2002).

Kinase Inhibition and Drug Design

In medicinal chemistry, 4-bromophthalimide is utilized as a precursor for developing kinase inhibitors. Blanck et al. (2012) demonstrated the synthesis of bioactive cyclometalated phthalimides from 4-bromophthalimide, showcasing its potential in the design of new pharmaceutical compounds (Blanck et al., 2012).

Oxidative Ammonolysis and Chemical Synthesis

The kinetics of oxidative ammonolysis of 4-bromo-o-xylene to form 4-bromophthalimide and other by-products has been studied, providing insight into chemical synthesis processes. Bagirzade (2010) focused on understanding the formation of by-products in this reaction, which is crucial for industrial applications (Bagirzade, 2010).

As an Oxidizing Agent

N-bromophthalimide has been identified as a powerful oxidizing agent, especially for the oxidation of thiols to disulfides. Khazaei et al. (2005) described its application under microwave irradiation, offering a convenient method for chemical transformations (Khazaei et al., 2005).

Studies in Micellar Systems

In the field of colloidal and interface science, derivatives of 4-bromophthalimide like 4-aminophthalimide are used to study solvation dynamics in micelles. Datta et al. (1998) explored how these compounds behave in different micellar environments, providing insights into the interactions at the molecular level (Datta et al., 1998).

Anti-Plasmodial Activity

Research on the anti-plasmodial potential of 4-bromophthalimide derivatives has been conducted. Rani et al. (2018) synthesized 4-aminoquinoline-phthalimides, evaluating their efficacy against plasmodial strains, which is significant for malaria treatment (Rani et al., 2018).

FT-IR Spectra Analysis

4-Bromophthalimide has been studied using Fourier Transform Infrared (FT-IR) spectroscopy. Krishnakumar et al. (2005) conducted a detailed analysis of its FT-IR spectra, contributing to a better understanding of its molecular structure and behavior (Krishnakumar et al., 2005).

Safety And Hazards

4-Bromophthalimide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromophthalimide has been used in the design of organometallic protein kinase inhibitors . It has also been used in the study of oxidation of organic compounds present in the environment .

properties

IUPAC Name

5-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYICZVGHULCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284615
Record name 4-Bromophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalimide

CAS RN

6941-75-9
Record name 6941-75-9
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Record name 4-Bromophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophthalimide
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-amino-1H-isoindole-1,3(2H)-dione (1.0 g, 6.2 mmol) dissolved in sulfuric acid solution (2 mL of Con. H2SO4 in 7.5 mL of H2O) at 0° C., was added ice cold sodium nitrite solution (0.8 g in 2 mL of H2O) dropwise. After 45 min of stirring at 0° C., CuBr (3.4 g, 23.7 mmol) and HBr[48%] (13.6 mL, 4 vol. w.r.t. CuBr) were added at the same temperature. The resulting mixture was stirred at 80° C. for 8 h then poured into crushed ice. Filtered the solid, washed with ice cold water and dried thoroughly to give 0.6 g (43.0%) of 5-bromo-1H-isoindole-1,3(2H)-dione as a brown colour solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
Y Li, F Liang - Tetrahedron Letters, 2016 - Elsevier
… Diethyl phosphonate reacts with 4-bromophthalimide to give diethyl (5-bromo-1,3-dioxoisoindolin-2-yl)phosphonate 2r in 74% yield. We did not get a success for other type of external N…
Number of citations: 9 www.sciencedirect.com
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… of 4-bromophthalimide; 4bromobenzonitrile originates from 4-bromo-о-tolunitrile and 4-bromophthalimide. … routes of 4-bromophthalimide and СО2 from 4-bromo-о-xylene are realized. …
Number of citations: 8 link.springer.com
GA Bagirzade - Russian Journal of General Chemistry, 2013 - Springer
… This indicates that the CO2, in contrast to 4bromophthalimide … 4bromophthalimide and 4-bromobenzonitrile are formed in a consecutive way. Also, the absence of 4bromophthalimide …
Number of citations: 4 link.springer.com
GA Bagirzade, DB Tagiev - Russian Journal of General Chemistry, 2014 - Springer
… At a fairly low molar ratio of NH3 and 4bromo-о-xylene, the preferential reaction pathway is deep oxidation of the starting compound, and the yield of 4-bromophthalimide is fairly high …
Number of citations: 3 link.springer.com
S Blanck, Y Geisselbrecht, K Kräling, S Middel… - Dalton …, 2012 - pubs.rsc.org
… 4-(Pyridin-2-yl)phthalimide can be prepared from inexpensive 4-bromophthalimide in just three steps including one Pd-catalyzed Stille cross-coupling. The versatility of this new ligand …
Number of citations: 34 pubs.rsc.org
G Bagirzade - Russian Journal of General Chemistry, 2014 - search.ebscohost.com
… , which transforms into 4-bromophthalimide at low ammonia … of 4-bromobenzonitrile both from 4-bromophthalimide and from 4-… The character of the kinetic curves for 4-bromophthalimide …
Number of citations: 3 search.ebscohost.com
IG Abramov, MV Dorogov, SA Ivanovskii… - Mendeleev …, 2000 - pubs.rsc.org
… 4-bromophthalimide, amidization of 4-bromo-5-nitrophthalimide and dehydration of 4-bromo-5-nitrophthalamide. 4-Bromophthalimide … g (0.88 mol) of 4-bromophthalimide and 480ml of …
Number of citations: 31 pubs.rsc.org
GA Bagirzade - Russian Journal of General Chemistry, 2010 - Springer
… catalyst allowing avoiding 4-bromophthalimide formation under certain conditions. The formation pathways of the target and side reaction products were established. Kinetic equations …
Number of citations: 9 link.springer.com
Y Kita, J Nishida, S Nishida, Y Matsui, H Ikeda… - …, 2018 - Wiley Online Library
… In the study described below, we prepared four 4-bromophthalimide derivatives including N-4-CF 3 C 6 H 4 (1 a), N-4-pyridyl (Py) (1 b), N-phenyl (1 c) and N-4-tolyl (1 d) phthalimides to …
T Nakamura, N Shioya, T Hasegawa, Y Murata… - …, 2019 - Wiley Online Library
… be synthesized in three steps from commercially available 4-bromophthalimide (1). A Boc … (DMAP) as a catalyst,39 giving Boc-protected 4-bromophthalimide 2 in 95 % yield (Scheme 1). …

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